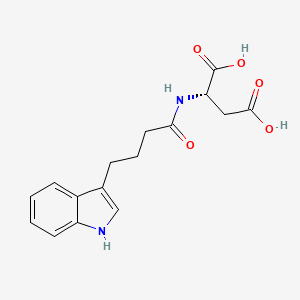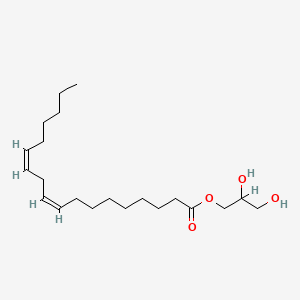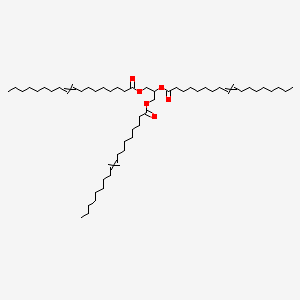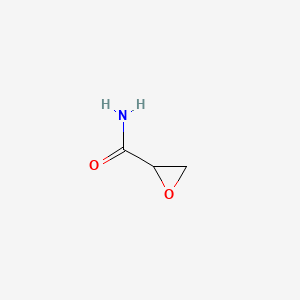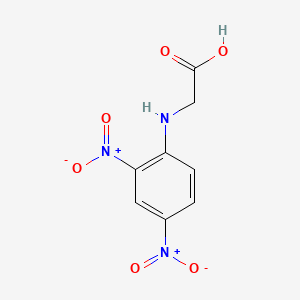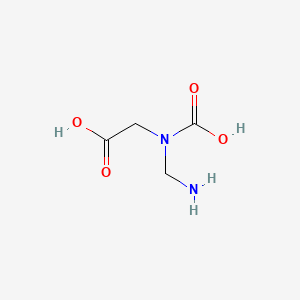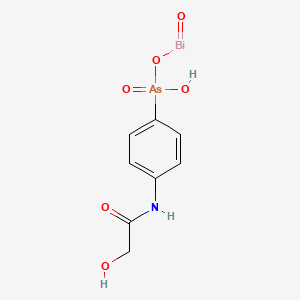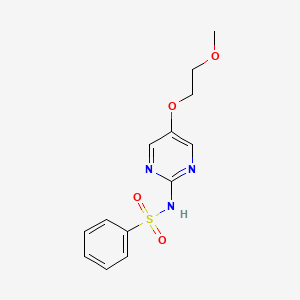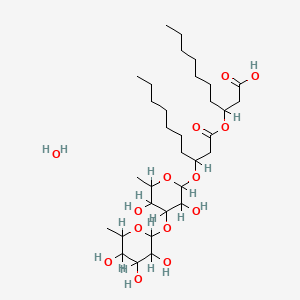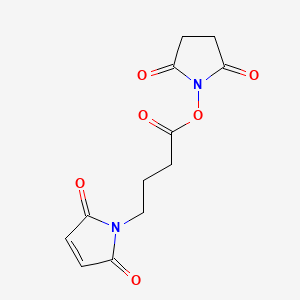
N-γ-马来酰亚胺基丁酰-N-羟基琥珀酰亚胺酯 (GMBS)
描述
GMBS is a heterobifunctional cross-linking reagent that contains both NHS-ester and maleimide reactive groups. This compound is widely used in biochemical and biotechnological applications due to its ability to form stable covalent bonds with primary amines and sulfhydryl groups .
科学研究应用
GMBS is extensively used in various scientific research applications:
作用机制
Target of Action
GMBS, also known as N-(gamma-Maleimidobutyryloxy)succinimide or 4-Maleimidobutyric acid N-succinimidyl ester, is a heterobifunctional crosslinker . Its primary targets are amino and sulfhydryl groups . These groups are commonly found in proteins, making GMBS a valuable tool in protein analysis and modification .
Mode of Action
GMBS contains two reactive groups: an NHS ester and a maleimide . The NHS ester end of GMBS reacts with primary amines at pH 7-9 to form stable amide bonds . On the other hand, the maleimide end reacts with sulfhydryl (-SH) groups at pH 6.5-7.5, forming stable thioether linkages . This dual reactivity allows GMBS to crosslink molecules containing both amino and sulfhydryl groups .
Biochemical Pathways
The specific biochemical pathways affected by GMBS depend on the proteins it crosslinks. For instance, in a study of an R848-conjugated influenza vaccine, GMBS was used as a crosslinker . The choice of GMBS as a crosslinker was found to alter signaling through the NF-κB pathway in human monocyte-derived dendritic cells .
Pharmacokinetics
It’s important to note that gmbs iswater-insoluble . It must be dissolved in an organic solvent such as DMF or DMSO prior to use . This property could impact its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The result of GMBS action is the formation of stable crosslinks between molecules containing amino and sulfhydryl groups . This can be used to study protein folding and map the interfaces between interacting proteins . In the context of vaccine development, GMBS-induced crosslinking has been shown to increase proinflammatory cytokine production and maturation when used to stimulate certain cell types .
Action Environment
The action of GMBS is influenced by the pH of the environment. The NHS ester end of GMBS reacts with primary amines at pH 7-9, while the maleimide end reacts with sulfhydryl groups at pH 6.5-7.5 . Therefore, the efficacy of GMBS as a crosslinker can be influenced by the pH of the solution it is used in. Additionally, GMBS is water-insoluble and must be dissolved in an organic solvent prior to use, which could also influence its action .
准备方法
Synthetic Routes and Reaction Conditions
GMBS is synthesized through a reaction between maleimidobutyric acid and N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature .
Industrial Production Methods
In industrial settings, the production of GMBS follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
化学反应分析
Types of Reactions
GMBS primarily undergoes substitution reactions. The NHS-ester group reacts with primary amines to form stable amide bonds, while the maleimide group reacts with sulfhydryl groups to form stable thioether linkages .
Common Reagents and Conditions
NHS-ester reactions: Typically occur at pH 7-9 with primary amines.
Maleimide reactions: Typically occur at pH 6.5-7.5 with sulfhydryl groups.
Major Products
The major products formed from these reactions are amide bonds and thioether linkages, which are stable and resistant to hydrolysis .
相似化合物的比较
GMBS is unique due to its dual reactivity towards both amines and sulfhydryl groups. Similar compounds include:
N-Succinimidyl 4-maleimidobutyrate: Another cross-linker with similar reactivity.
BMPS (N-(beta-Maleimidopropyloxy)succinimide): A related compound with a shorter spacer arm.
These compounds share similar reactivity but differ in their spacer arm lengths and specific applications .
属性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-(2,5-dioxopyrrol-1-yl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O6/c15-8-3-4-9(16)13(8)7-1-2-12(19)20-14-10(17)5-6-11(14)18/h3-4H,1-2,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGATNRYUYNBHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCN2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60230240 | |
| Record name | N-(gamma-Maleimidobutyryloxy)succinimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60230240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80307-12-6 | |
| Record name | N-(gamma-Maleimidobutyryloxy)succinimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080307126 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(gamma-Maleimidobutyryloxy)succinimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60230240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Maleimidobutyric acid N-hydroxysuccinimide ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Succinimidyl 4-maleimidylbutyrate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7GNH9BK5Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


